Comparative In Vitro Potency of Etonitazepipne vs. Morphine and Fentanyl at the µ-Opioid Receptor
Etonitazepipne demonstrates a functional potency that is approximately 53 times greater than morphine and 6.7 times greater than fentanyl in a β-arrestin2 recruitment assay at the human µ-opioid receptor (MOR). [1] This places its activity significantly above standard clinical opioids and near the upper range of known synthetic opioids.
| Evidence Dimension | Functional Potency (EC50) at Human MOR |
|---|---|
| Target Compound Data | EC50 = 2.49 nM (Etonitazepipne) |
| Comparator Or Baseline | Morphine (EC50 = ~131 nM) and Fentanyl (EC50 = ~16.7 nM) |
| Quantified Difference | 53-fold more potent than morphine; 6.7-fold more potent than fentanyl. |
| Conditions | MOR-β-arrestin2 activation assay in transfected human cells. |
Why This Matters
This quantifies etonitazepipne's place on the potency spectrum, allowing researchers to select it as a high-potency comparator for mechanistic studies or as a high-sensitivity calibration standard for analytical assays.
- [1] Vandeputte, M. M., et al. (2022). First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (etonitazepipne), a recent addition to the 2-benzylbenzimidazole opioid subclass. *Archives of Toxicology*, 96(6), 1865–1880. View Source
